3H-Spiperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Spiperone is a radiolabeled form of spiperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used as a ligand in neuropharmacological research to study dopamine and serotonin receptors. Spiperone itself is a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, making it valuable in the study of psychiatric disorders such as schizophrenia .
Preparation Methods
The synthesis of 3H-Spiperone involves the tritiation of spiperone, which is a multi-step process. The initial step involves the synthesis of spiperone, which can be achieved through the reaction of 1,3,8-triazaspiro[4.5]decane with 4-(4-fluorophenyl)-4-oxobutyl chloride in the presence of a base. . Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
3H-Spiperone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the molecule can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified spiperone derivatives .
Scientific Research Applications
3H-Spiperone is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: Used to study the binding properties of dopamine and serotonin receptors in the brain.
Psychiatric Research: Helps in understanding the mechanisms of action of antipsychotic drugs and their effects on neurotransmitter systems.
Cancer Research: Investigated for its potential in inducing apoptosis in colorectal cancer cells.
Drug Development: Used in the screening of new compounds for their affinity to dopamine and serotonin receptors.
Mechanism of Action
3H-Spiperone exerts its effects by binding to dopamine D2 and serotonin 5-HT2 receptors. It acts as an antagonist, blocking the action of dopamine and serotonin at these receptors. This binding inhibits the downstream signaling pathways associated with these neurotransmitters, leading to its antipsychotic effects. Additionally, it has been shown to activate calcium-dependent chloride channels, which may contribute to its therapeutic effects in conditions like cystic fibrosis .
Comparison with Similar Compounds
3H-Spiperone is unique in its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Similar compounds include:
Haloperidol: Another butyrophenone with high affinity for dopamine receptors but less affinity for serotonin receptors.
Risperidone: Atypical antipsychotic with affinity for both dopamine and serotonin receptors but with a different chemical structure.
Properties
CAS No. |
80154-50-3 |
---|---|
Molecular Formula |
C23H26FN3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-tritiophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1T |
InChI Key |
DKGZKTPJOSAWFA-CNRUNOGKSA-N |
Isomeric SMILES |
[3H]C1=CC=C(C=C1)N2CNC(=O)C23CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.